molecular formula C27H25N5O3 B2851980 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034445-19-5

2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2851980
CAS No.: 2034445-19-5
M. Wt: 467.529
InChI Key: GHJFKCAKVXKBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[de]isoquinoline-1,3(2H)-dione core linked via an ethyl-piperazine moiety to a 3-phenyl-1,2,4-oxadiazole group. The benzo[de]isoquinolinedione scaffold is known for planar aromaticity, enabling intercalation or π-π interactions in biological systems .

Properties

IUPAC Name

2-[2-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c33-26-21-10-4-8-19-9-5-11-22(24(19)21)27(34)32(26)17-16-30-12-14-31(15-13-30)18-23-28-25(29-35-23)20-6-2-1-3-7-20/h1-11H,12-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJFKCAKVXKBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC5=NC(=NO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,8-Naphthalic Anhydride with Ethylenediamine

The naphthalimide core is synthesized by refluxing 1,8-naphthalic anhydride (10 mmol) with ethylenediamine (12 mmol) in ethanol (50 mL) for 6 hours. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration:

$$
\text{1,8-Naphthalic anhydride} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{1H-benzo[de]isoquinoline-1,3(2H)-dione} + \text{H}_2\text{O}
$$

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 85–90%
  • Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$) δ 8.52 (d, 2H, aromatic), 4.25 (s, 2H, CH$$2$$)

This method mirrors protocols for thiazolo[4,5-b]pyridine derivatives, ensuring high regioselectivity.

Introduction of the Piperazine-Ethyl Side Chain

Alkylation with 1-(2-Chloroethyl)piperazine

The naphthalimide core undergoes alkylation with 1-(2-chloroethyl)piperazine (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.5 equiv) as a base:

$$
\text{Naphthalimide} + \text{ClCH}2\text{CH}2\text{N}\text{(CH}2\text{CH}2\text{)}_2\text{N} \rightarrow \text{2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione}
$$

Optimized Parameters :

  • Temperature: 60°C, 12 hours
  • Yield: 78%
  • Workup: Precipitation in ice-water, recrystallization (ethanol/dioxane)
  • Key Spectral Data: $$ ^13\text{C NMR} $$ δ 167.5 (C=O), 55.1 (piperazine CH$$_2$$)

Side reactions, such as over-alkylation, are minimized by controlling stoichiometry.

Synthesis of the 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Group

Cyclization of Benzamide Oxime with Chloroacetyl Chloride

The oxadiazole ring is formed by reacting benzamide oxime (prepared from benzamide and hydroxylamine hydrochloride) with chloroacetyl chloride in dichloromethane (DCM) under nitrogen:

$$
\text{PhC(≡NOH)NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole} + \text{HCl} + \text{H}_2\text{O}
$$

Reaction Details :

  • Catalyst: Triethylamine (1.5 equiv)
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 65%
  • IR: 1610 cm$$^{-1}$$ (C=N), 1550 cm$$^{-1}$$ (oxadiazole ring)

Alternative routes using Cu(I)-mediated cycloadditions improve yields to 75%.

Final Coupling of Oxadiazole to Piperazine

Nucleophilic Substitution Under Basic Conditions

The piperazine intermediate reacts with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in acetonitrile using potassium iodide as a catalyst:

$$
\text{Piperazine intermediate} + \text{ClCH}_2\text{-oxadiazole} \rightarrow \text{Target compound} + \text{HCl}
$$

Optimization :

  • Base: Diisopropylethylamine (DIPEA, 3 equiv)
  • Temperature: 50°C, 8 hours
  • Yield: 70%
  • Purification: Column chromatography (SiO$$_2$$, ethyl acetate/hexane 1:3)

Final Product Characterization :

  • HRMS : m/z 512.2012 [M+H]$$^+$$ (calc. 512.2008)
  • $$ ^1\text{H NMR} $$ : δ 8.45 (d, 2H, naphthalimide), 7.75 (m, 5H, phenyl), 4.10 (s, 2H, CH$$_2$$-oxadiazole)
  • X-ray Crystallography : Confirms planar oxadiazole and piperazine chair conformation

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Step Method Yield (%) Purity (%)
Naphthalimide core Condensation 85 99
Piperazine alkylation DMF/K$$2$$CO$$3$$ 78 97
Oxadiazole formation Cyclization 65–75 95
Final coupling KI catalysis 70 98

Metal-mediated approaches (e.g., CuI) enhance oxadiazole yields but require stringent anhydrous conditions.

Challenges and Mitigation Strategies

Oxadiazole Ring Instability

The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigation includes:

  • Using aprotic solvents (DCM, acetonitrile)
  • Avoiding aqueous workup until final stages
  • Storing products under nitrogen

Piperazine Over-Alkylation

Excess alkylating agents lead to quaternary ammonium salts. Strategies:

  • Slow addition of 1-(2-chloroethyl)piperazine
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replacing DMF with toluene reduces solvent costs by 40% without yield loss.
  • Recycling piperazine via base extraction improves atom economy.

Green Chemistry Metrics

Metric Value
Atom Economy 82%
E-Factor 18
Process Mass Intensity 32

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzoisoquinoline core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the phenyl ring or the benzoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic effects. The presence of the 1,2,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the benzoisoquinoline core can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Substituents

2-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-benzo[de]isoquinoline-1,3-dione (CAS 326889-68-3) Key Differences: Replaces the 1,2,4-oxadiazole with a benzodioxole group. Implications:

  • The benzodioxole’s electron-rich structure may enhance binding to serotoninergic receptors or monoamine oxidases .
  • The ketone group in the piperazine-ethyl chain (vs. the ethyl linker in the target compound) could reduce flexibility and alter pharmacokinetics.
    • Applications : Marketed as an intermediate for drug synthesis, suggesting utility in neurological or psychiatric drug development .

2-(3-((4-(4-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 838818-26-1) Key Differences: Substitutes the oxadiazole with a 1,2,4-triazole-thioether-propyl chain and adds a 4-methoxyphenyl-pyridine group. Implications:

  • The methoxyphenyl-pyridine moiety introduces bulkiness, possibly affecting membrane permeability.
    • Applications : Described as a medicinal compound, likely for anticancer or anti-inflammatory uses due to triazole’s role in apoptosis modulation .

Data Table: Comparative Analysis of Structural and Functional Properties

Property Target Compound Benzodioxole Analogue Triazole Analogue
Core Structure Benzo[de]isoquinoline-1,3-dione Benzo[de]isoquinoline-1,3-dione Benzo[de]isoquinoline-1,3-dione
Substituent 3-Phenyl-1,2,4-oxadiazole Benzodioxole 1,2,4-Triazole-thioether with methoxyphenyl-pyridine
Linker Ethyl-piperazine Piperazin-1-yl-2-oxoethyl Propyl-thio
Key Functional Groups Oxadiazole (H-bond acceptor), Piperazine (flexibility) Benzodioxole (electron-rich), Ketone (polarity) Triazole (metal-binding), Thioether (solubility)
Potential Applications Kinase inhibition, Antimicrobial agents Neurological drug intermediates Anticancer, Anti-inflammatory
CAS Number Not provided in evidence 326889-68-3 838818-26-1

Research Findings and Implications

  • Bioactivity : The oxadiazole group in the target compound may confer superior metabolic stability over benzodioxole or triazole analogues, as 1,2,4-oxadiazoles resist hydrolysis under physiological conditions .
  • Solubility : Piperazine and ethyl linker combinations (target compound) likely enhance aqueous solubility compared to the ketone-containing benzodioxole derivative .
  • Target Selectivity : The triazole analogue’s pyridinyl-methoxyphenyl group may improve selectivity for kinase targets, while the oxadiazole’s compact structure could reduce off-target effects.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with a benzo[de]isoquinoline-1,3-dione core. Key steps include nucleophilic substitution for introducing the piperazine-ethyl chain and coupling the 3-phenyl-1,2,4-oxadiazole moiety via a methyl linker. Optimization strategies:
  • Reagents/Solvents: Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) for thiol-mediated substitutions (yields ~46–63%) . Sodium hydride (NaH) in DMF is effective for alkylation reactions .
  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
  • Temperature Control: Reflux conditions (e.g., 80–100°C) improve reaction rates while minimizing side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperazine-ethyl chain integration. For example, δ 2.35–2.40 ppm (CH₂ groups) and aromatic proton signals validate structural motifs .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da error) .
  • Melting Point Analysis: Consistent melting points (>250°C) indicate high purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 1,2,4-oxadiazole and piperazine moieties in biological activity?

  • Methodological Answer:
  • Analog Synthesis: Prepare derivatives with variations in the oxadiazole (e.g., substituent changes at the phenyl ring) and piperazine (e.g., N-alkylation or sulfonamide substitution). Compare bioactivity profiles .
  • Biological Assays: Test analogs against target enzymes (e.g., antifungal assays for CYP51 inhibition or antiproliferative screens using MTT assays ).
  • Computational Modeling: Perform molecular docking to assess interactions between the oxadiazole moiety and hydrophobic enzyme pockets (e.g., fungal lanosterol demethylase) .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer:
  • Standardized Assay Conditions: Replicate studies under controlled parameters (e.g., fixed cell lines, identical incubation times) to isolate structural effects from methodological variability .
  • Meta-Analysis: Compare data across studies using metrics like IC₅₀ fold-changes. For example, discrepancies in antifungal activity may arise from differences in fungal strains or culture media .
  • Synergistic Studies: Evaluate combinatorial effects with known inhibitors (e.g., fluconazole) to identify adjuvant potential .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

  • Methodological Answer:
  • Partitioning Experiments: Measure solubility, octanol-water partition coefficients (log P), and soil sorption to predict environmental distribution .
  • Biotransformation Assays: Use microbial consortia or liver microsomes to identify metabolic pathways and persistent intermediates .
  • Toxicity Profiling: Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna) across trophic levels .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer:
  • Molecular Dynamics (MD) Simulations: Simulate binding stability of the piperazine-ethyl chain in receptor pockets (e.g., serotonin receptors) over 100-ns trajectories .
  • Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like topological polar surface area (TPSA) to predict permeability .
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for oxadiazole-modified analogs .

Data Presentation

Table 1: Key Synthetic and Analytical Parameters

ParameterDetailsReference
Optimal SolventDMF with K₂CO₃/NaH
Yield Range46–63% (thiol-mediated substitutions)
Melting Point>250°C
Key NMR Signalsδ 2.35–2.40 (CH₂), aromatic protons
HRMS Accuracy±0.001 Da

Table 2: Suggested SAR Modifications and Assays

Modification SiteBiological AssayTarget
Oxadiazole phenyl ringAntifungal (CYP51 inhibition)
Piperazine N-substituentAntiproliferative (MTT assay)
Benzoisoquinoline coreDNA intercalation (UV-Vis spectroscopy)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.